molecular formula C28H32N2O6 B11143674 (3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

(3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

Cat. No.: B11143674
M. Wt: 492.6 g/mol
InChI Key: GGMKMHJNBANIIK-VHXPQNKSSA-N
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Description

4’-HYDROXY-1’-(3-METHOXYPROPYL)-3’-(4-PROPOXYBENZOYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE: is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-HYDROXY-1’-(3-METHOXYPROPYL)-3’-(4-PROPOXYBENZOYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable cyclic ketone or lactone under basic conditions.

    Functional Group Introduction: The hydroxy, methoxy, propoxy, and benzoyl groups are introduced through various substitution reactions, often involving nucleophilic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Reaction Optimization: Adjusting reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4’-HYDROXY-1’-(3-METHOXYPROPYL)-3’-(4-PROPOXYBENZOYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4’-HYDROXY-1’-(3-METHOXYPROPYL)-3’-(4-PROPOXYBENZOYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-HYDROXY-1’-(3-METHOXYPROPYL)-3’-(4-PROPOXYBENZOYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4’-HYDROXY-1’-(3-METHOXYPROPYL)-3’-(4-METHOXYBENZOYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE
  • 4’-HYDROXY-1’-(3-ETHOXYPROPYL)-3’-(4-PROPOXYBENZOYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C28H32N2O6/c1-4-15-29-22-10-7-6-9-21(22)28(27(29)34)23(25(32)26(33)30(28)16-8-18-35-3)24(31)19-11-13-20(14-12-19)36-17-5-2/h6-7,9-14,31H,4-5,8,15-18H2,1-3H3/b24-23-

InChI Key

GGMKMHJNBANIIK-VHXPQNKSSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OCCC)\O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OCCC)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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